
Doxorubicinol hydrochloride
Übersicht
Beschreibung
Doxorubicinol hydrochloride is a derivative of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. It is known for its potent anti-cancer properties and is used to treat various types of cancer, including breast cancer, bladder cancer, and lymphomas . This compound is formed through the reduction of doxorubicin and retains many of its parent compound’s therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Doxorubicinol hydrochloride is synthesized through the reduction of doxorubicin. The primary method involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for catalytic hydrogenation and large-scale crystallization techniques to purify the final product . Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Doxorubicinol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to doxorubicin under specific conditions.
Reduction: Further reduction can lead to the formation of other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Reverts to doxorubicin.
Reduction: Forms various reduced derivatives.
Substitution: Produces substituted anthracycline derivatives with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Doxorubicinol has been evaluated for its efficacy in various cancer treatments. A meta-analysis indicated that doxorubicin-containing regimens maintain significant effectiveness in treating breast cancer post-surgery. Specifically, doxorubicin regimens demonstrated a disease-free survival (DFS) rate comparable to established protocols like cyclophosphamide, methotrexate, and fluorouracil (CMF) .
Cardiotoxicity Reduction
Research has shown that formulations incorporating doxorubicinol can reduce cardiotoxicity associated with traditional doxorubicin therapy. Studies comparing pegylated liposomal doxorubicin (PLD) to standard doxorubicin revealed that PLD had significantly lower rates of cardiotoxic events while maintaining similar efficacy in metastatic breast cancer treatment .
Data Tables
Case Study 1: Metastatic Breast Cancer
A phase III trial compared PLD with conventional doxorubicin in women with metastatic breast cancer. The results demonstrated that while both treatments were effective in terms of progression-free survival (PFS), PLD had a significantly lower incidence of cardiotoxicity (HR=3.16 for doxorubicin) and other side effects like alopecia and neutropenia .
Case Study 2: Ovarian Cancer
In patients with advanced ovarian cancer who had failed prior platinum-based chemotherapy, the use of liposomal formulations containing doxorubicinol showed promising results. These formulations not only improved patient outcomes but also minimized the risk of cardiac complications associated with high-dose anthracycline therapies .
Wirkmechanismus
Doxorubicinol hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death . Additionally, it generates reactive oxygen species, contributing to its cytotoxic effects . The compound targets rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline with similar mechanisms of action.
Epirubicin: A derivative with a slightly different chemical structure, offering a different toxicity profile.
Uniqueness
Doxorubicinol hydrochloride is unique due to its reduced cardiotoxicity compared to doxorubicin . This makes it a valuable alternative in cases where doxorubicin’s cardiotoxic effects are a concern . Additionally, its ability to overcome doxorubicin resistance in certain cancer types highlights its potential in cancer therapy .
Biologische Aktivität
Doxorubicinol hydrochloride, a metabolite of doxorubicin, is an important compound in cancer therapy, particularly in the treatment of various malignancies. This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated case studies.
This compound exhibits several key mechanisms that contribute to its antitumor activity:
- DNA Intercalation : It intercalates into the DNA structure, disrupting the normal function of DNA and leading to strand breakage. This action is crucial for its cytotoxic effects on rapidly dividing cancer cells .
- Inhibition of Topoisomerase II : The compound inhibits DNA topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .
- Generation of Reactive Oxygen Species (ROS) : this compound also generates ROS, which contributes to oxidative stress and cellular damage. This mechanism is particularly effective against cancer cells that lack robust antioxidant defenses, making them more susceptible to the drug's effects .
- Apoptotic Pathways Activation : The compound induces apoptosis through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential .
Clinical Efficacy
This compound has been evaluated in numerous clinical studies:
- Meta-Analysis Findings : A meta-analysis by the Early Breast Cancer Trialists Collaborative Group (EBCTCG) demonstrated that doxorubicin-containing regimens retain at least 75% of the historical efficacy compared to cyclophosphamide, methotrexate, and fluorouracil (CMF) regimens in terms of disease-free survival (DFS) and overall survival (OS) . The hazard ratios were reported as 0.91 for both DFS and OS, indicating comparable efficacy.
- Case Studies : In a study involving 509 women with metastatic breast cancer (MBC), doxorubicin was compared with pegylated liposomal doxorubicin (PLD). While both treatments showed similar progression-free survival rates (6.9 months for PLD vs. 7.8 months for doxorubicin), doxorubicin was associated with significantly higher rates of cardiotoxicity and other adverse effects .
Safety Profile and Toxicity
Despite its effectiveness, this compound is associated with several toxicities:
- Cardiotoxicity : The risk of cardiotoxicity is a significant concern with doxorubicin treatment. Studies have shown that cumulative doses correlate with increased cardiac events, including heart failure . Biomarkers such as Troponin T have been used to assess cardiac damage in patients receiving the drug .
- Hematological Toxicity : Myelosuppression is another common side effect, leading to increased risk of infections and bleeding due to reduced blood cell counts .
Comparative Analysis
The following table summarizes key findings from clinical studies comparing doxorubicin-containing regimens with other treatment options:
Study | Regimen | Number of Patients | DFS Hazard Ratio (95% CI) | OS Hazard Ratio (95% CI) |
---|---|---|---|---|
NSABP B-15 | Doxorubicin + Cyclophosphamide | 1562 | 0.93 (0.82-1.06) | 0.97 (0.83-1.12) |
EBCTCG Meta-Analysis | Doxorubicin vs CMF | 3510 | 0.91 (0.82-1.01) | 0.91 (0.81-1.03) |
PLD vs Doxorubicin | Pegylated Liposomal Doxorubicin vs Doxorubicin | 509 | - | - |
Eigenschaften
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,16-,17-,22+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-PNOIAXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141434-67-5 (Parent) | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
582.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63950-05-0 | |
Record name | 13-Dihydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXORUBICINOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LVW1H75S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.